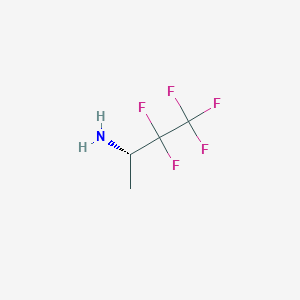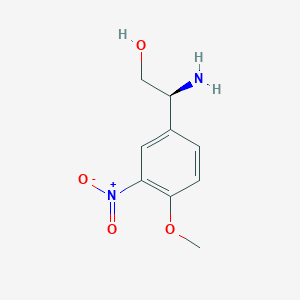
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitro compound is then subjected to reduction, usually using hydrogen gas in the presence of a catalyst like palladium on carbon, to convert the nitro group to an amino group.
Chiral Resolution: The resulting amino compound is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical properties.
2-Amino-2-(3-nitrophenyl)ethan-1-ol: The nitro group is positioned differently, affecting its reactivity.
2-Amino-2-(4-methoxy-3-nitrophenyl)propan-1-ol: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-methoxy-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1 |
Clave InChI |
KYRISUCLLBIUDQ-SSDOTTSWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CO)N)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


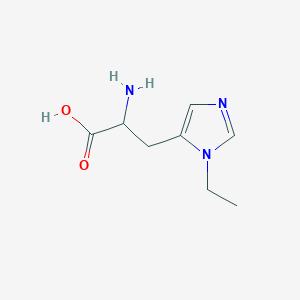
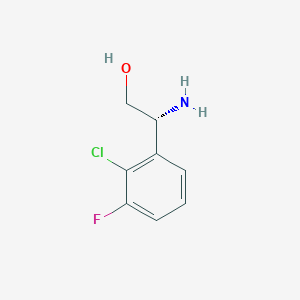






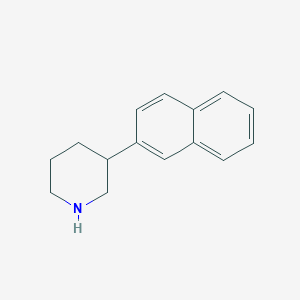
aminehydrochloride](/img/structure/B13600498.png)

